4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane is a boronic ester compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane is arenes . It acts as a reagent to borylate arenes , which are a class of organic compounds that contain a planar cyclic arrangement of atoms and have delocalized pi electrons .
Mode of Action
this compound interacts with its targets, the arenes, through a process known as borylation . This is a chemical reaction where a boron atom is added to an organic molecule . The compound’s pinacolborane group enables this reaction .
Biochemical Pathways
The borylation of arenes by this compound affects various biochemical pathways. For instance, it can be used in the synthesis of intermediates for generating conjugated copolymers . These copolymers have applications in the field of optoelectronics, including organic light-emitting diodes (OLEDs) and solar cells .
Pharmacokinetics
Its physical properties such as its liquid form and density may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of arenes through borylation . This can lead to the creation of new compounds with potential applications in various fields, including materials science and pharmaceuticals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture and should be stored in cool, dry conditions in well-sealed containers . Its flammability also necessitates careful handling and storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method is the rhodium-catalyzed hydroboration of allyl phenyl sulfone, which results in the formation of the desired boronic ester . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and quality control are crucial in industrial settings to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents like ethanol or water.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds or substituted alkenes.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Industry: Used in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Another boronic ester with similar reactivity but different substituents.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A structurally related compound with a phenyl group instead of the propan-2-yloxymethyl group.
4,4,5,5-Tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane: A derivative with a phenylsulfonyl group.
Uniqueness
4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane is unique due to its specific substituents, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-12(2)18-11-13-8-7-9-14(10-13)17-19-15(3,4)16(5,6)20-17/h7-10,12H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQMHIHUTGIIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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